(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
Description
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic amine derivative with a fused [4.2.0]octane ring system. The Boc (tert-butoxycarbonyl) group at position 3 acts as a protective group for the secondary amine, enhancing stability during synthetic processes. Key properties include:
- Molecular Formula: C₁₁H₂₀N₂O₂
- Molecular Weight: 212.29 g/mol
- CAS Number: 1417789-49-1
- Stereochemistry: The (1S,6R) configuration defines its spatial arrangement, influencing reactivity and biological interactions .
This compound is widely used as a building block in pharmaceutical synthesis, particularly for antibiotics and chiral ligands .
Properties
IUPAC Name |
tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAJQPTVCSWOB-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and Boc (tert-butoxycarbonyl) protection. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the specific target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring System Variations
a. Diazabicyclo[3.3.0]octane Derivatives
- Activity: Exhibits potent antimycobacterial activity (MIC = 0.2 μM) compared to larger-ring analogues . Application: Used in benzothiazinone antibiotics targeting intracellular pathogens .
b. Diazabicyclo[4.3.0]nonane Derivatives
Substituent Variations
a. Cbz-Protected Analogues
- Example : (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
b. Acetylated Derivatives
- Example: (1S,6R)-Rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane Substituent: Acetyl group at position 8.
Stereochemical Variations
a. (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- Key Differences : Enantiomeric configuration alters physicochemical properties (e.g., optical rotation, solubility).
- Safety Profile : Associated with hazards (H302, H315) similar to the (1S,6R) isomer but with distinct PubChem CID (25324736) .
b. (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
Pharmacologically Active Analogues
a. Cephalosporin Derivatives
- Example: Ceftobiprole medocaril Structure: Contains a 5-thia-1-azabicyclo[4.2.0]octane core with additional antimicrobial substituents.
Data Tables
Table 1: Structural and Activity Comparison
Table 2: Stereochemical Impact on Properties
| Compound | Configuration | Optical Activity | Hazard Profile |
|---|---|---|---|
| This compound | (1S,6R) | Not reported | Similar to (1R,6S) |
| (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane | (1R,6S) | [α]D²⁵ = Unk. | H302, H315, H319 |
Biological Activity
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique bicyclic structure, is a derivative of diazabicyclo compounds, which are known for their diverse pharmacological properties.
- IUPAC Name : tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
- Molecular Formula : C19H28N2O2
- CAS Number : 1820574-76-2
- Molecular Weight : 316.45 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound's structural features allow it to mimic natural substrates or inhibitors, facilitating its role as a potential therapeutic agent.
Antimicrobial Activity
Research indicates that bicyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.
Neuroprotective Effects
There is emerging evidence that compounds within the diazabicyclo family may possess neuroprotective effects. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Analgesic Properties
Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways in the central nervous system. This activity could be linked to its interaction with opioid receptors or other pain-related signaling molecules.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of diazabicyclo compounds found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative therapeutic agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Study 2: Neuroprotective Effects in Cell Models
In a neuroprotective study using SH-SY5Y neuronal cells exposed to oxidative stressors, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| This compound | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
